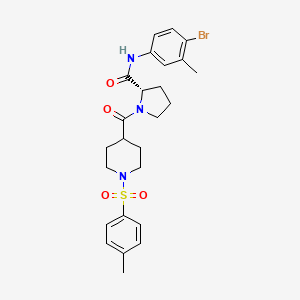
C25H30BrN3O4S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one involves multiple steps. The preparation method typically includes the following steps:
Formation of the piperazine ring: This step involves the reaction of 2-bromobenzenesulfonyl chloride with piperazine under controlled conditions.
Attachment of the pyrrolidinone ring: The piperazine derivative is then reacted with a suitable pyrrolidinone precursor to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
The compound (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
The compound (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one include other sulfonyl piperazine derivatives and pyrrolidinone compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C25H30BrN3O4S |
|---|---|
Molekulargewicht |
548.5 g/mol |
IUPAC-Name |
(2S)-N-(4-bromo-3-methylphenyl)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H30BrN3O4S/c1-17-5-8-21(9-6-17)34(32,33)28-14-11-19(12-15-28)25(31)29-13-3-4-23(29)24(30)27-20-7-10-22(26)18(2)16-20/h5-10,16,19,23H,3-4,11-15H2,1-2H3,(H,27,30)/t23-/m0/s1 |
InChI-Schlüssel |
DANDVJQBLFBRPV-QHCPKHFHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4=CC(=C(C=C4)Br)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=CC(=C(C=C4)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


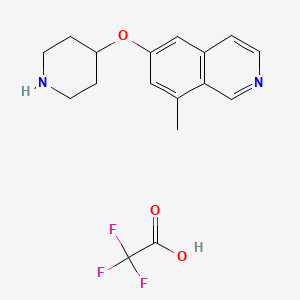
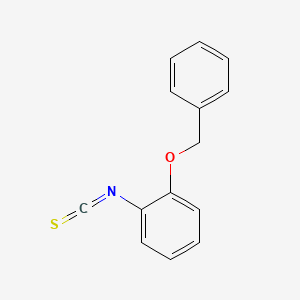
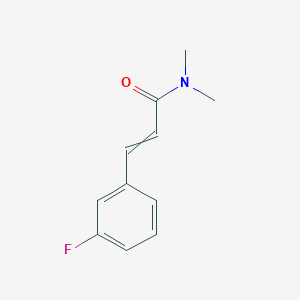

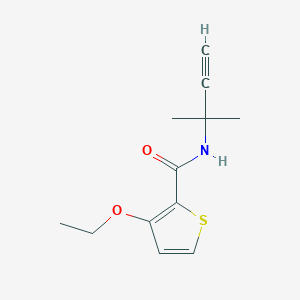
![N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12619820.png)
![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)
![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)

![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
![1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene](/img/structure/B12619863.png)
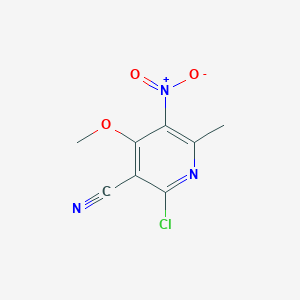
![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)
